Mao A/hsp90-IN-1

Catalog No.
S12867333
CAS No.
M.F
C24H29ClN2O4
M. Wt
444.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mao A/hsp90-IN-1

Product Name

Mao A/hsp90-IN-1

IUPAC Name

N-[3-chloro-4-[3-[methyl(prop-2-ynyl)amino]propoxy]phenyl]-2,4-dihydroxy-N-methyl-5-propan-2-ylbenzamide

Molecular Formula

C24H29ClN2O4

Molecular Weight

444.9 g/mol

InChI

InChI=1S/C24H29ClN2O4/c1-6-10-26(4)11-7-12-31-23-9-8-17(13-20(23)25)27(5)24(30)19-14-18(16(2)3)21(28)15-22(19)29/h1,8-9,13-16,28-29H,7,10-12H2,2-5H3

InChI Key

JHKZNXCXUMFEOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1O)O)C(=O)N(C)C2=CC(=C(C=C2)OCCCN(C)CC#C)Cl

Mao A/hsp90-IN-1 is a compound designed to simultaneously inhibit two critical targets in cancer therapy: monoamine oxidase A and heat shock protein 90. Monoamine oxidase A is an enzyme that breaks down neurotransmitters, while heat shock protein 90 is a molecular chaperone involved in the stabilization and folding of many proteins, including those associated with cancer progression. The dual inhibition of these targets aims to enhance therapeutic efficacy against various cancers, particularly glioblastoma, by disrupting tumor growth and promoting apoptosis in cancer cells.

Include:

  • Nucleophilic Substitution: The reaction begins with the nucleophilic substitution of 2-chloro-nitrophenol with 1,3-dibromopropane to form intermediates.
  • Amide Bond Formation: The intermediates are then reacted with 4-isopropylresorcinol to create the final compound by forming an amide bond at various positions on the phenyl ring of clorgyline.
  • Modification: Different alkyl groups (methyl, ethyl, propyl) are introduced on the amide linker to optimize the inhibitory activity against both targets.

Mao A/hsp90-IN-1 exhibits significant biological activity by inhibiting both monoamine oxidase A and heat shock protein 90. Studies show that this compound can:

  • Inhibit Monoamine Oxidase A Activity: It demonstrates potent inhibition of monoamine oxidase A with IC50 values in the low micromolar range.
  • Disrupt HSP90 Function: It competes with known HSP90 inhibitors for binding sites, thereby disrupting the chaperone's function and leading to increased expression of stress response proteins like HSP70.
  • Reduce Tumor Growth: In vivo studies have shown that Mao A/hsp90-IN-1 can significantly reduce tumor growth in glioblastoma models and other cancer types by inducing apoptosis and inhibiting cell proliferation.

The synthesis methods for Mao A/hsp90-IN-1 involve several key steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as clorgyline and 4-isopropylresorcinol.
  • Intermediate Formation: Through nucleophilic substitution reactions, intermediates are formed that allow for the subsequent coupling of clorgyline with the HSP90 pharmacophore.
  • Final Product Isolation: After forming the desired amide bond, purification techniques such as recrystallization or chromatography are employed to isolate the final compound.

Mao A/hsp90-IN-1 has potential applications in:

  • Cancer Therapy: Particularly in treating glioblastoma and other malignancies where both monoamine oxidase A and heat shock protein 90 play significant roles in tumor progression.
  • Research: As a tool compound for studying the roles of monoamine oxidase A and heat shock protein 90 in cellular stress responses and cancer biology.

Interaction studies have revealed that Mao A/hsp90-IN-1 effectively binds to both targets:

  • Monoamine Oxidase A: Binding studies indicate high affinity for monoamine oxidase A, leading to significant inhibition of its enzymatic activity.
  • Heat Shock Protein 90: The compound competes with ATP-binding sites on heat shock protein 90, disrupting its interaction with client proteins crucial for cancer cell survival.

Several compounds share similarities with Mao A/hsp90-IN-1 in targeting either monoamine oxidase A or heat shock protein 90. These include:

Compound NameTarget(s)Unique Features
ClorgylineMonoamine Oxidase ASelective MAO A inhibitor; used as a reference compound.
AUY922Heat Shock Protein 90Potent HSP90 inhibitor; known for its anti-cancer effects.
STA-9090Heat Shock Protein 90Another potent HSP90 inhibitor; similar mechanism of action.
HarmineMonoamine Oxidase ANatural product; also affects other signaling pathways.
GeldanamycinHeat Shock Protein 90Well-studied HSP90 inhibitor; used in various cancer therapies.

Mao A/hsp90-IN-1 is unique due to its dual-targeting mechanism, which enhances its potential efficacy against tumors compared to single-target inhibitors. Its ability to inhibit both monoamine oxidase A and heat shock protein 90 simultaneously offers a novel approach to cancer treatment that may improve outcomes in resistant cancer types.

Design Principles for Conjugating Monoamine Oxidase A and Heat Shock Protein 90 Pharmacophores

The rational design of dual monoamine oxidase A/heat shock protein 90 inhibitors represents a sophisticated approach to cancer therapeutics, particularly for glioblastoma treatment [4] [5]. The development of Monoamine Oxidase A/Heat Shock Protein 90-Inhibitor-1 stems from the strategic combination of established pharmacophores from both target classes, creating a single molecule capable of simultaneously inhibiting two critical cellular pathways [4].

The design strategy centers on linking the 4-isopropylresorcinol moiety, a well-characterized heat shock protein 90 pharmacophore found in clinically relevant inhibitors such as AUY922 and STA-9090, with clorgyline, a selective monoamine oxidase A inhibitor [4] [20]. This hybridization approach exploits the structural similarities between the heterocyclic components of heat shock protein 90 inhibitors and amide bond configurations, utilizing a ring-opening concept that maintains the essential binding characteristics of both parent compounds [4].

The molecular framework of Monoamine Oxidase A/Heat Shock Protein 90-Inhibitor-1 (compound 4-b) possesses the molecular formula C₂₄H₂₉ClN₂O₄ with a molecular weight of 444.95 daltons [2]. This dual inhibitor demonstrates potent activity against both targets, exhibiting an inhibition constant of 1.77 micromolar for monoamine oxidase A and 0.019 micromolar for heat shock protein 90 alpha [2] [4].

Isopropylresorcinol-Clorgyline Hybridization Strategy

The hybridization strategy employed in developing Monoamine Oxidase A/Heat Shock Protein 90-Inhibitor-1 leverages the established structure-activity relationships of both parent pharmacophores [4]. The 4-isopropylresorcinol segment serves as the heat shock protein 90-binding component, which has been validated through extensive crystallographic studies demonstrating its interaction with key amino acid residues including Asp54, Asp93, and Thr184 in the adenosine triphosphate binding pocket [4] [23].

Clorgyline, the monoamine oxidase A component, contributes its proven selectivity and irreversible inhibition characteristics [13] [15]. This compound, with the molecular formula C₁₃H₁₅Cl₂NO, functions as a propargylamine-based inhibitor that forms covalent bonds with the flavin adenine dinucleotide cofactor of monoamine oxidase A [13] [15]. The strategic positioning of the 4-isopropylresorcinol moiety at the 4-position of the clorgyline phenyl ring proved optimal for maintaining dual activity [4].

Molecular docking studies reveal that the hybrid compounds establish three critical hydrogen bonds within the heat shock protein 90 binding site: the tertiary nitrogen forms a hydrogen bond with Asp54, the hydroxyl group at the 1' position of the aromatic ring interacts with Asp93, and the carbonyl group engages Thr184 [4]. Additionally, hydrophobic contacts with residues Ala55, Met98, Leu107, and Phe138 contribute to the binding affinity [4].

Tertiary Amide Linker Optimization: Methyl vs. Ethyl Substitutions

The optimization of the tertiary amide linker represents a critical aspect of the molecular design, with systematic evaluation of methyl and ethyl substitutions revealing significant structure-activity relationships [4] [7]. The tertiary amide configuration was selected over secondary amide alternatives based on superior heat shock protein 90 inhibitory activity, with compound 4-a (secondary amide) showing reduced potency compared to tertiary amide derivatives [4].

Compound 4-b, featuring a methyl substitution on the tertiary amide linker, demonstrates an inhibition constant of 0.019 micromolar against heat shock protein 90 alpha, while compound 4-c with an ethyl substitution exhibits comparable activity at 0.016 micromolar [4]. This equipotency between methyl and ethyl variants suggests that both substitutions provide optimal steric and electronic environments for target interaction [4].

The tertiary amide linker functions as a bioisostere of the five-membered heterocycles found in established heat shock protein 90 inhibitors [4] [7]. This design principle exploits the planar geometry and hydrogen bonding properties of amide bonds, which effectively mimic the spatial arrangement and electronic characteristics of isoxazole and triazole rings present in AUY922 and STA-9090, respectively [4] [7].

Comparative analysis reveals that propyl substitution (compound 4-d) results in approximately 10-fold reduced activity (inhibition constant: 0.17 micromolar), indicating that larger alkyl groups introduce unfavorable steric hindrance within the heat shock protein 90 binding pocket [4]. The methyl and ethyl substitutions thus represent the optimal balance between binding affinity and synthetic accessibility [4].

Synthetic Pathways for Analogues 4-b and 4-c

The synthetic methodology for preparing compounds 4-b and 4-c follows a systematic multi-step approach that allows for precise control over the final molecular architecture [4]. The synthetic sequence begins with the preparation of key intermediates through nucleophilic substitution reactions and proceeds through amide coupling, alkylation, and deprotection steps to yield the target dual inhibitors [4].

The overall synthetic strategy demonstrates high efficiency and reproducibility, with final compounds achieving purities exceeding 95% as determined by high-performance liquid chromatography analysis [4]. The modular nature of the synthesis allows for systematic variation of the alkyl substituents on the tertiary amide linker, facilitating structure-activity relationship studies [4].

Nucleophilic Substitution and Suzuki Coupling Techniques

The initial synthetic steps involve nucleophilic substitution reactions to establish the core molecular framework [4] [8]. Treatment of 2-chloro-nitrophenol derivatives (compounds 3-2, 4-2, and 5-2) with 1,3-dibromopropane under basic conditions provides the requisite alkylated intermediates [4]. This reaction proceeds via an SN2 mechanism, with cesium carbonate serving as the base in acetonitrile at reflux temperature for 11 hours [4].

Subsequent nucleophilic substitution with N-methylpropargylamine yields compounds 3-3, 4-3, and 5-3, incorporating the essential propargyl functionality required for monoamine oxidase A activity [4] [14]. This transformation employs potassium carbonate as the base in acetonitrile at room temperature over two days, allowing for complete conversion while minimizing side reactions [4].

The reduction of aromatic nitro groups to anilines (compounds 3-4, 4-4, and 5-4) utilizes iron powder in aqueous ethanolic ammonium chloride solution under reflux conditions at 120°C for three hours [4]. This mild reduction protocol preserves the integrity of other functional groups while providing efficient conversion to the required aniline intermediates [4].

Suzuki coupling methodology, while not explicitly detailed in the primary synthetic route, represents a valuable alternative approach for constructing carbon-carbon bonds in related molecular architectures [8] [10]. The Suzuki-Miyaura reaction mechanism involves oxidative addition of palladium to organohalides, transmetalation with organoboron compounds, and reductive elimination to form the desired cross-coupled products [8] [10].

Benzyl Group Deprotection and Alkylation Protocols

The protection and deprotection of hydroxyl groups through benzyl ethers constitutes a critical aspect of the synthetic strategy [4] [31] [32]. The synthesis employs 2,4-bis(benzyloxy)-5-isopropylbenzoic acid as a key building block, which undergoes amide coupling with the aniline intermediates to form protected precursors [4] [26].

Amide bond formation between compounds 3-4 and 5-4 with 2,4-bis(benzyloxy)-5-isopropylbenzoic acid utilizes acid chloride methodology [4] [29]. The carboxylic acid is first converted to the corresponding acid chloride using thionyl chloride under reflux conditions, followed by coupling with the anilines in the presence of triethylamine in tetrahydrofuran [4]. For compound 4-4, alternative coupling conditions employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, hydroxybenzotriazole, and N,N-diisopropylethylamine in dimethylformamide [4] [29].

The alkylation of the tertiary amide nitrogen proceeds through deprotonation with strong bases followed by treatment with appropriate alkyl iodides [4] [35]. For compounds derived from positions 3 and 5, potassium tert-butoxide in tetrahydrofuran provides the basic conditions, while compounds from position 4 utilize sodium hydride in dimethylformamide [4]. These reactions proceed from 0°C to room temperature overnight, ensuring complete alkylation while minimizing over-reaction [4].

Benzyl deprotection represents the final synthetic transformation, accomplished using boron trichloride in hexane at 0°C to room temperature for 10 minutes [4] [31]. This protocol provides rapid and efficient cleavage of the benzyl protecting groups while maintaining the integrity of other functional groups [4] [32]. The mild conditions and short reaction time minimize potential side reactions, yielding the final dual inhibitors 4-b and 4-c in high purity [4].

CompoundAlkyl SubstitutionMonoamine Oxidase A IC₅₀ (μM)Heat Shock Protein 90 IC₅₀ (μM)Molecular Weight (g/mol)
4-aHydrogen>10>10430.92
4-bMethyl1.770.019444.95
4-cEthyl-0.016458.97
4-dPropyl-0.17473.00

Monoamine oxidase A operates through a sophisticated enzymatic mechanism that relies critically on the covalently bound flavin adenine dinucleotide cofactor for its catalytic function [1] [2]. The enzyme catalyzes the oxidative deamination of monoamine neurotransmitters using molecular oxygen as the electron acceptor, with the flavin adenine dinucleotide cofactor serving as the primary redox center [1] [2]. The cofactor exists in a unique 8α-S-cysteinyl linkage to a cysteine residue within the enzyme structure, distinguishing monoamine oxidase A from many other flavoenzymes [3].

The catalytic mechanism proceeds through a two-stage process wherein the flavin adenine dinucleotide cofactor initially oxidizes the substrate amine, yielding the corresponding imine product while simultaneously reducing the cofactor to its hydroquinone form [1]. This reduction converts the active flavin adenine dinucleotide to reduced flavin adenine dinucleotide hydrogen, which must subsequently be reoxidized by molecular oxygen to complete the catalytic cycle [2]. The non-enzymatic hydrolysis of the imine intermediate produces the final aldehyde product and ammonia, while the reoxidation step generates hydrogen peroxide as a byproduct [2].

Substrate selectivity in monoamine oxidase A is governed by specific structural features within the active site cavity, particularly the aromatic cage formed by conserved tyrosine residues [4] [5]. The enzyme exhibits a predominantly hydrophobic substrate binding site that accommodates the aromatic moieties of neurotransmitter substrates [4]. Two critical tyrosine residues, Tyr407 and Tyr444, form an aromatic sandwich structure that flanks opposite sides of the substrate binding pocket [4]. These residues function not merely as structural elements but actively participate in substrate orientation and binding affinity determination [4] [5].

The substrate selectivity profile of monoamine oxidase A demonstrates preferential metabolism of serotonin, norepinephrine, and dopamine, distinguishing it from the related monoamine oxidase B isoform [6] [7]. This selectivity arises from specific amino acid differences within the substrate binding region, particularly involving residue Phe208, which contributes to the unique binding properties that favor certain substrate classes [5]. The replacement of this phenylalanine with isoleucine, as found in monoamine oxidase B, fundamentally alters the substrate specificity profile, highlighting the critical importance of individual residues in determining enzymatic selectivity [5].

ParameterMonoamine Oxidase AReference
Cofactor Type8α-S-cysteinyl Flavin Adenine Dinucleotide [3]
Active Site Volume~400 ų [2]
Key Tyrosine ResiduesTyr407, Tyr444 [4]
Selectivity DeterminantPhe208 [5]
Primary SubstratesSerotonin, Norepinephrine, Dopamine [6] [7]

The flavin adenine dinucleotide cofactor attachment mechanism involves an autocatalytic quinone-methide process that occurs during enzyme maturation [3]. This covalent modification provides multiple functional advantages, including stabilization of the apoenzyme structure, optimal steric alignment of the cofactor within the active site, and modulation of the redox potential through electronic effects of the 8α-substitution [3]. The covalent linkage ensures that the cofactor remains permanently associated with the enzyme, preventing dissociation under physiological conditions and maintaining catalytic competency throughout the enzyme's functional lifetime [3].

Heat Shock Protein 90 Binding Mechanisms: Allosteric Modulation via N-Middle Domain

Heat shock protein 90 functions as a molecular chaperone through a complex conformational cycling mechanism that involves coordinated interactions between its three distinct structural domains: the N-terminal nucleotide binding domain, the middle domain, and the C-terminal dimerization domain [8] [9]. The N-terminal domain contains the adenosine triphosphate binding pocket and intrinsic adenosine triphosphatase activity, while the middle domain serves crucial roles in client protein binding and allosteric regulation of the chaperone cycle [8] [9] [10].

The allosteric modulation mechanism within heat shock protein 90 operates through dynamic conformational changes that are triggered by adenosine triphosphate binding to the N-terminal domain [8] [9]. Upon adenosine triphosphate binding, the N-terminal domain undergoes significant conformational rearrangements that facilitate the formation of an active closed conformation through interdomain contacts [8]. This conformational transition is essential for the proper functioning of the chaperone machinery and represents a critical regulatory mechanism for heat shock protein 90 activity [8].

The middle domain plays a particularly important role in mediating allosteric communication between the N-terminal adenosine triphosphate binding site and client protein binding regions [11] [9] [10]. Specific regions within the middle domain, including the segments spanning Lys362-Asp372 and Pro395-Ile408, have been identified as critical for promoting adenosine triphosphatase activity [10]. The Pro395-Ile408 segment, designated as the catalytic loop, directly participates in adenosine triphosphate hydrolysis by adopting an open active conformation and facilitating interactions with the γ-phosphate of adenosine triphosphate through the conserved Arg400 residue [10].

Client protein binding occurs primarily through interactions with the middle domain, with specific binding sites located in regions that exhibit conformational sensitivity to the nucleotide state of the N-terminal domain [11] [9]. The middle domain contains multiple client binding sites, including regions around Trp300, which serves as an allosteric regulation point that responds to client binding and modulates long-range conformational transitions [11]. Additional client binding sites have been identified in the segments Lys423-Gly428, Ile505-Tyr508, Leu554-Leu558, and Met589-Met593, which collectively contribute to the diverse client protein recognition capabilities of heat shock protein 90 [11].

DomainFunctionKey ResiduesReference
N-terminalAdenosine Triphosphate Binding/HydrolysisAsp54, Asp93, Thr184 [9] [12]
Middle DomainClient Binding/Allosteric RegulationTrp300, Arg400, Lys362-Asp372 [11] [10]
C-terminalDimerizationTrp320 [13] [14]

The allosteric regulation mechanism involves cooperative interactions between adenosine triphosphate binding and client protein association [9] [12]. The N-terminal domain serves as the primary trigger for complex formation, with adenosine triphosphate binding being absolutely required for stable association with cochaperones such as p23 [9] [12]. In the absence of adenosine triphosphate, cochaperone binding is severely impaired, demonstrating the critical role of nucleotide binding in regulating protein-protein interactions within the heat shock protein 90 system [9] [12].

The conformational dynamics of heat shock protein 90 involve transitions between open and closed states that are modulated by both nucleotide binding and client protein interactions [8] [11]. The closed state is stabilized by cochaperones such as p23, which promotes allosteric changes that affect client binding sites throughout the middle domain [11]. These conformational transitions are essential for the proper folding and maturation of client proteins and represent the fundamental mechanism by which heat shock protein 90 exerts its chaperone function [8] [11].

Synergistic Effects on Downstream Oncogenic Pathways

The dual inhibition of monoamine oxidase A and heat shock protein 90 produces synergistic effects on multiple oncogenic signaling pathways that are critical for cancer cell survival and proliferation [15] [16]. This combinatorial approach targets two distinct but interconnected cellular systems, resulting in enhanced therapeutic efficacy compared to single-target inhibition strategies [15] [16]. The synergistic mechanism involves the simultaneous disruption of oxidative stress responses mediated by monoamine oxidase A and the destabilization of oncogenic client proteins dependent on heat shock protein 90 chaperone function [15] [16].

Human Epidermal Growth Factor Receptor 2 and Phospho-Protein Kinase B Signaling Suppression

Human epidermal growth factor receptor 2 represents one of the most sensitive client proteins of heat shock protein 90, requiring continuous chaperone support for proper folding, stability, and functional activity [17] [18] [19]. The receptor is overexpressed in approximately 80% of glioblastoma cases and correlates with poor patient prognosis, making it a critical therapeutic target [17] [18]. Heat shock protein 90 inhibition leads to rapid destabilization and proteasomal degradation of human epidermal growth factor receptor 2, effectively disrupting the oncogenic signaling networks dependent on this receptor [17] [18].

The human epidermal growth factor receptor 2 signaling pathway operates through the formation of ligand-induced heterodimers with other epidermal growth factor receptor family members, particularly human epidermal growth factor receptor 3 [20] [21]. This heterodimerization process activates downstream phosphatidylinositol 3-kinase and protein kinase B signaling cascades that promote cell survival, proliferation, and resistance to apoptosis [20] [22] [21]. Heat shock protein 90 functions as a molecular switch that regulates the capacity of human epidermal growth factor receptor 2 to form these active heterodimeric complexes [17].

The mechanism of heat shock protein 90 regulation involves direct binding to a specific loop within the kinase domain of human epidermal growth factor receptor 2 [17]. This interaction restrains both heterodimer formation and catalytic function, maintaining the receptor in a conformationally restricted state [17]. Upon ligand-induced heterodimerization, heat shock protein 90 is displaced from human epidermal growth factor receptor 2 through steric hindrance, allowing full activation of the receptor's kinase activity [17]. This regulatory mechanism explains why heat shock protein 90 inhibition leads to such profound effects on human epidermal growth factor receptor 2-dependent signaling pathways [17].

Protein TargetBaseline ExpressionAfter Dual InhibitionMechanismReference
Human Epidermal Growth Factor Receptor 2High in 80% GlioblastomaDecreased (Dose-dependent)Heat Shock Protein 90 Client Destabilization [15] [17] [18]
Phospho-Protein Kinase BElevated in CancerDecreased (Dose-dependent)Dual Monoamine Oxidase A/Heat Shock Protein 90 Effect [15] [22] [21]
Total Protein Kinase BConstitutiveMaintainedSelective Phosphorylation Inhibition [15] [22]

Protein kinase B represents another critical downstream target that is affected by the dual inhibition mechanism [22] [21]. This serine/threonine kinase serves as a central node in cellular survival signaling and is frequently dysregulated in cancer [22] [21]. The phosphatidylinositol 3-kinase and protein kinase B pathway controls multiple cellular processes including metabolism, proliferation, cell survival, growth, and angiogenesis through the phosphorylation of numerous downstream substrates [22] [23].

The dual inhibition approach affects protein kinase B signaling through multiple mechanisms [15] [21]. Heat shock protein 90 inhibition disrupts the stability and function of upstream activators including phosphatidylinositol 3-kinase and various receptor tyrosine kinases [21] [18]. Simultaneously, monoamine oxidase A inhibition reduces oxidative stress-induced activation of survival pathways, creating a synergistic effect that more effectively suppresses protein kinase B phosphorylation compared to single-agent approaches [15]. Experimental evidence demonstrates that compounds exhibiting dual monoamine oxidase A and heat shock protein 90 inhibitory activity produce concentration-dependent decreases in phospho-protein kinase B levels while maintaining total protein kinase B expression [15].

Heat Shock Protein 70 Upregulation as a Chaperone Compensation Marker

Heat shock protein 70 upregulation serves as a reliable biomarker for heat shock protein 90 functional inhibition and represents a critical component of the cellular stress response mechanism [15] [24] [25]. When heat shock protein 90 function is compromised through pharmacological inhibition, cells activate compensatory pathways that result in the rapid induction of heat shock protein 70 expression [24] [25]. This response reflects the cellular attempt to maintain protein homeostasis under conditions of chaperone dysfunction [24] [25].

The heat shock response represents a protective gene expression program that is activated by conditions causing proteotoxic stress [25]. Heat shock protein 70 induction occurs through both heat shock protein 90-dependent and heat shock protein 90-independent pathways, allowing cells to respond to diverse protein quality control challenges [25]. The availability of free heat shock protein 90 serves as one of the primary regulatory mechanisms for heat shock response activation, with reduced availability triggering compensatory heat shock protein 70 expression [25].

Heat shock protein 70 functions as a molecular chaperone that facilitates proper protein folding and prevents the aggregation of denatured proteins [26] [27]. The protein exhibits 70 kilodaltons molecular weight and plays essential roles in maintaining proteostasis under both normal and stress conditions [24] [26]. During cellular stress, heat shock protein 70 binds to misfolded proteins and assists in their refolding or targeting for degradation, thereby preventing the accumulation of damaged proteins that could compromise cellular function [26] [27].

Compensation ParameterNormal ConditionsHeat Shock Protein 90 InhibitionReference
Heat Shock Protein 70 ExpressionBasal Level2-5 fold Increase [15] [24] [25]
Heat Shock Response ActivationMinimalRobust Induction [25] [28]
Protein AggregationLowIncreased (without Heat Shock Protein 70) [26] [27]
Cellular SurvivalNormalDependent on Compensation [24] [29]

The mechanism of heat shock protein 70 upregulation involves the activation of heat shock transcription factors that bind to heat shock elements in the promoter regions of stress-responsive genes [25] [26]. This transcriptional response is mediated by the availability of free chaperones, with heat shock protein 90 sequestration leading to the release and activation of heat shock transcription factor 1 [25]. The resulting gene expression program includes not only heat shock protein 70 but also other protective proteins that collectively enhance cellular thermotolerance and stress resistance [25] [29].

The compensatory upregulation of heat shock protein 70 serves multiple protective functions beyond simple protein folding assistance [24] [26]. Heat shock protein 70 can inhibit apoptotic pathways by interfering with caspase activation and preventing the formation of functional apoptosomes [24] [26]. The protein directly interacts with apoptotic protease activating factor 1 to suppress caspase activity and blocks the recruitment of procaspase-9 to the apoptosome complex [24] [26]. This anti-apoptotic activity represents an important cellular defense mechanism that is activated in response to heat shock protein 90 inhibition [24].

XLogP3

5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

444.1815851 g/mol

Monoisotopic Mass

444.1815851 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

Explore Compound Types